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Abstract

n-Nonadecylamine, a long-chain primary amine, and its derivatives are of significant interest in
materials science and drug delivery due to their amphiphilic nature, which enables the
formation of self-assembled structures such as monolayers and micelles. A thorough
understanding of the structural characteristics of n-nonadecylamine is paramount for controlling
its behavior in these applications. This technical guide provides a comprehensive overview of
the structural analysis of n-nonadecylamine, detailing its molecular geometry, and
spectroscopic signature. While a complete single-crystal X-ray diffraction study for n-
nonadecylamine is not publicly available, this guide compiles theoretical data and experimental
findings from closely related long-chain amines and alkanes to present a robust structural
profile. Detailed experimental protocols for key analytical techniques are also provided to
facilitate further research and characterization.

Molecular Structure and Properties

n-Nonadecylamine (C19H41N) consists of a nineteen-carbon aliphatic chain with a primary
amine group at one terminus.[1] This structure imparts an amphiphilic character to the
molecule, with the long alkyl chain being hydrophobic and the amine group being hydrophilic.

Table 1: Predicted Molecular and Physical Properties of n-Nonadecylamine
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Property Value Source
Molecular Formula C19Ha1N PubChem[1]
Molecular Weight 283.55 g/mol PubChem[1]
IUPAC Name Nonadecan-1-amine PubChem[1]
Melting Point ~63-65 °C (estimated) N/A

Boiling Point ~348 °C (estimated) N/A

Density ~0.8 g/cm?3 (estimated) N/A

Note: Experimental melting and boiling points for n-nonadecylamine are not readily available in
the literature. The provided values are estimations based on trends observed for similar long-
chain amines.

Conformational Analysis

The long alkyl chain of n-nonadecylamine is flexible, allowing for numerous conformations. In
the solid state or in well-ordered assemblies like monolayers, the alkyl chain is expected to
adopt a largely all-trans (zigzag) conformation to maximize van der Waals interactions between
adjacent chains. In solution, a variety of gauche and trans conformations will exist in
equilibrium.

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and purity of n-
nonadecylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom
in the molecule.

Table 2: Predicted *H NMR Chemical Shifts for n-Nonadecylamine in CDCls
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Chemical Shift

Assignment Multiplicity Integration
(ppm)

CHs- (C19) ~0.88 Triplet 3H

-(CH2)16- (C3-C18) ~1.25 Broad Singlet 32H

-CH2-CH2-NHz (C2) ~1.45 Quintet 2H

-CH2-NH:z (C1) ~2.67 Triplet 2H

-NH:2 ~1.12 Singlet (broad) 2H

Table 3: Predicted 3C NMR Chemical Shifts for n-Nonadecylamine in CDCls

Assignment Chemical Shift (ppm)
CHs- (C19) ~14.1
-(CHz)1s- (C4-C18) ~29.7
-CH2-CH2-CH2-NH:z (C3) ~26.8
-CH2-CH2-NH2 (C2) ~33.9
-CH2-NH2 (C1) ~42.2

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands for n-Nonadecylamine
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Wavenumber (cm~?)

Vibration

Functional Group

3380-3250

N-H stretch (asymmetric and

Primary Amine

symmetric)
2955-2965 C-H stretch (asymmetric, CHs)  Alkyl Chain
2870-2880 C-H stretch (symmetric, CH3) Alkyl Chain
2915-2925 C-H stretch (asymmetric, CHz2)  Alkyl Chain
2845-2855 C-H stretch (symmetric, CHz2) Alkyl Chain
1650-1580 N-H bend (scissoring) Primary Amine
1465-1475 C-H bend (scissoring, CH2) Alkyl Chain
1375-1385 C-H bend (symmetric, CHs) Alkyl Chain
720-730 CHz rocking Alkyl Chain

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to obtain
structural information from its fragmentation pattern. For n-nonadecylamine, the molecular ion
peak [M]* would be observed at m/z 283. The fragmentation of long-chain primary amines is
characterized by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), resulting
in a prominent base peak at m/z 30, corresponding to the [CH2=NHz]* ion. The spectrum will
also show a series of peaks separated by 14 Da, corresponding to the loss of successive CHz
groups from the alkyl chain.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality structural data.

NMR Spectroscopy Protocol
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Weigh ~10-20 mg of
n-nonadecylamine

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCls)

Transfer to a 5 mm NMR tube

Insert sample into NMR spectrometer
Tune and shim the probe
Acquire *H NMR spectrum Acquire 3C NMR spectrum

Fourier transform the FID
Phase and baseline correct the spectrum

Calibrate chemical shifts

Integrate peaks (*H NMR)
Structural Elucidation

Assign signals to molecular structure
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Ensure ATR crystal is clean
Collect a background spectrum

Place a small amount of
n-nonadecylamine on the crystal

Apply pressure to ensure good contact
Acquire the sample spectrum

Perform background correction
Identify and label significant peaks

Structural Interpretation

Correlate peaks to functi@
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Dissolve n-nonadecylamine in a Prepare a dilute solution
volatile solvent (e.g., hexane) (e.g., 1 mg/mL)

Inject sample into the GC
Separate components on the
chromatographic column
Introduce eluent into the
mass spectrometer
lonize and fragment the molecules

Detect and record the mass spectrum

Analyze the chromatogram
Analyze the mass spectrum of the peak
Identify the molecular ion and
fragmentation pattern

Structural Confirmation

@ecular weight a@
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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